molecular formula C18H19N5O3 B2824617 3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-98-7

3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2824617
CAS RN: 887465-98-7
M. Wt: 353.382
InChI Key: SOAIHPGDEQGUIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of purine derivatives often involves reactions such as alkylation, arylation, and condensation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its structure. For example, the presence of functional groups such as ethers, esters, and ketones can affect how the compound reacts with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined through experimental methods .

Scientific Research Applications

1. Analytical Determination in Biological Samples

A study described the determination of plasma and urine levels of a new anti-inflammatory substance, 4,5-bis-(4-methoxyphenyl)-2-(2-hydroxyethylsulfinyl)-imidazole, using high-performance liquid chromatography. This study highlights techniques for measuring similar complex organic molecules in biological samples (Krause, 1981).

2. Metabolic Studies and Toxicology

Research on heterocyclic amines like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has been done to understand their metabolism, DNA adduct formation, and potential carcinogenicity in humans and rodents. Although these compounds are structurally different, the research provides insight into the metabolism of complex organic compounds and their interactions with biological systems (Turteltaub et al., 1999).

3. Hemodynamic Effects and Cardiac Applications

Studies on compounds like 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4.5-b]pyridine (AR-L 115 BS) have investigated their hemodynamic effects, demonstrating their potential in treating heart conditions. These studies involve the measurement of various cardiovascular parameters following the administration of the compound, indicating the interest in similar molecules for cardiovascular applications (Thormann et al., 1981; Nebel et al., 1981).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some purine derivatives are known to have antitumor activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information about a compound’s toxicity, flammability, and environmental impact is typically included in its safety data sheet .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, future research may focus on optimizing its structure to improve its efficacy .

properties

IUPAC Name

2-ethyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-21-16(24)14-15(20(3)18(21)25)19-17-22(14)10-11(2)23(17)12-8-6-7-9-13(12)26-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAIHPGDEQGUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16797995

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